molecular formula C14H18FN3O3S B2366120 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide CAS No. 2034543-36-5

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide

Cat. No.: B2366120
CAS No.: 2034543-36-5
M. Wt: 327.37
InChI Key: SNWBGXDQSGCMHA-UHFFFAOYSA-N
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Description

The compound “N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide” features a fused benzo[c][1,2,5]thiadiazol-2,2-dioxide core, substituted with a fluorine atom at position 6 and a methyl group at position 3. The ethyl linker connects this heterocyclic system to a 3-methylbut-2-enamide moiety. Key structural attributes include:

  • Stereoelectronic effects: The enamide group introduces conjugated double bonds, which could stabilize the molecule and facilitate hydrogen bonding.
  • Hydrophobic substituents: The 3-methyl group on the thiadiazole ring and the branched enamide side chain may improve lipophilicity, affecting bioavailability and membrane permeability.

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-methylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O3S/c1-10(2)8-14(19)16-6-7-18-13-9-11(15)4-5-12(13)17(3)22(18,20)21/h4-5,8-9H,6-7H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWBGXDQSGCMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Compound Overview and Properties

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide is a complex heterocyclic compound featuring a benzo[c]thiadiazole core with specific functional group modifications. This compound has garnered research interest due to its structural complexity and potential applications in medicinal chemistry. The molecule possesses several key structural elements: a benzothiadiazole scaffold with a sulfonyl dioxide group, a fluoro substituent, methyl functionalization, and a distinctive 3-methylbut-2-enamide side chain.

Physical and Chemical Properties

The compound is characterized by the following physicochemical parameters:

Property Value
CAS Registry Number 2034543-36-5
Molecular Formula C₁₄H₁₈FN₃O₃S
Molecular Weight 327.37 g/mol
IUPAC Name N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ⁶,1,3-benzothiadiazol-3-yl)ethyl]-3-methylbut-2-enamide
InChI InChI=1S/C14H18FN3O3S/c1-10(2)8-14(19)16-6-7-18-13-9-11(15)4-5-12(13)17(3)22(18,20)21/h4-5,8-9H,6-7H2,1-3H3,(H,16,19)
InChI Key SNWBGXDQSGCMHA-UHFFFAOYSA-N
SMILES CC(=CC(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C)C

The compound exists as a solid at room temperature and exhibits moderate solubility in common organic solvents including dichloromethane, chloroform, and dimethylformamide. Its solubility profile is influenced by the presence of both polar functional groups (amide, sulfonyl) and hydrophobic regions (aromatic ring, methyl groups).

General Synthetic Approach

The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide involves a multi-step organic synthesis process. The preparation typically requires careful control of reaction conditions to ensure regioselectivity and high yield. Based on the available data and synthetic methodologies for similar heterocyclic compounds, the synthesis can be divided into several key stages.

Retrosynthetic Analysis

The preparation of this complex molecule can be approached through a strategic retrosynthetic analysis, dividing the synthesis into manageable segments:

  • Assembly of the benzo[c]thiadiazole core structure
  • Introduction of the fluoro and methyl substituents at specific positions
  • Formation of the N-(ethyl) linkage
  • Attachment of the 3-methylbut-2-enamide group
  • Oxidation of the thiadiazole sulfur to the dioxide state

This retrosynthetic approach guides the forward synthesis pathway and allows for optimization of individual reaction steps.

Detailed Preparation Methods

Formation of the Benzothiadiazole Core

The synthesis begins with the formation of the central benzothiadiazole heterocyclic system. This generally involves the reaction of appropriately substituted ortho-phenylenediamines with thionyl chloride or related sulfur-containing reagents. For the specific target compound, a fluorinated ortho-phenylenediamine derivative serves as the starting material.

Synthetic Protocol

Reagents:

  • 4-fluoro-1,2-phenylenediamine
  • Thionyl chloride (SOCl₂)
  • Triethylamine or pyridine (base)
  • Anhydrous dichloromethane (solvent)

Procedure:

  • In a flame-dried three-necked flask under nitrogen atmosphere, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in anhydrous dichloromethane
  • Cool the solution to 0-5°C in an ice bath
  • Add triethylamine or pyridine (2.5 eq) dropwise as a base to neutralize HCl generated during the reaction
  • Add thionyl chloride (1.2 eq) dropwise over 30 minutes while maintaining the temperature below 5°C
  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours
  • Monitor the reaction progress by thin-layer chromatography (TLC)
  • Upon completion, quench the reaction with ice-cold water
  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate
  • Concentrate under reduced pressure to obtain the crude benzothiadiazole intermediate

The cyclization reaction typically proceeds with yields of 70-85% after purification by column chromatography.

Introduction of the Methyl Group

The N-methylation of the benzothiadiazole intermediate is typically accomplished using alkylation conditions with methyl iodide or dimethyl sulfate.

Reagents:

  • Benzothiadiazole intermediate
  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the benzothiadiazole intermediate (1.0 eq) in anhydrous DMF
  • Add potassium carbonate (2.0 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil)
  • If using NaH, cool the reaction mixture to 0°C and stir for 30 minutes to form the anion
  • Add methyl iodide (1.5 eq) or dimethyl sulfate (1.3 eq) dropwise
  • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours
  • Monitor the reaction progress by TLC
  • Upon completion, quench the reaction with water
  • Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate
  • Purify by column chromatography to obtain the N-methylated product

The methylation typically proceeds with yields of 75-90%.

N-Ethylamine Functionalization

The installation of the ethylamine linker requires regioselective functionalization of the thiadiazole nitrogen.

Reagents:

  • N-methylated benzothiadiazole intermediate
  • 2-Bromoethylamine hydrobromide or N-(2-bromoethyl)phthalimide (for Gabriel synthesis)
  • Base (potassium carbonate or sodium hydride)
  • Anhydrous solvent (DMF or acetonitrile)

Procedure (Direct Alkylation):

  • Dissolve the N-methylated intermediate (1.0 eq) in anhydrous DMF
  • Add potassium carbonate (2.5 eq)
  • Add 2-bromoethylamine hydrobromide (1.2 eq)
  • Heat the reaction mixture at 80-90°C for 12-18 hours
  • Monitor the reaction progress by TLC
  • Cool to room temperature and quench with water
  • Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate
  • Purify by column chromatography

Alternative Gabriel Synthesis Procedure:

  • React the N-methylated intermediate with N-(2-bromoethyl)phthalimide under basic conditions
  • Isolate the phthalimide-protected intermediate
  • Deprotect using hydrazine hydrate in ethanol to reveal the primary amine

This approach often gives yields of 65-80% for the ethylamine-functionalized intermediate.

Attachment of the 3-Methylbut-2-enamide Group

The final key step involves the formation of the amide bond between the ethylamine and 3-methylbut-2-enoic acid (3,3-dimethylacrylic acid).

Amide Coupling Protocol

Reagents:

  • Ethylamine-functionalized intermediate
  • 3-Methylbut-2-enoic acid
  • Coupling agent: EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) or DCC (N,N'-dicyclohexylcarbodiimide)
  • HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) as catalyst
  • Triethylamine or DIPEA (N,N-diisopropylethylamine) as base
  • Anhydrous dichloromethane or DMF

Procedure:

  • Dissolve 3-methylbut-2-enoic acid (1.2 eq) in anhydrous solvent
  • Add EDC·HCl (1.3 eq) and HOBt (1.3 eq)
  • Stir for 15-30 minutes to activate the carboxylic acid
  • Add the ethylamine-functionalized intermediate (1.0 eq) and triethylamine (2.0 eq)
  • Stir at room temperature for 12-24 hours
  • Monitor the reaction by TLC
  • Quench with saturated ammonium chloride solution
  • Extract with ethyl acetate, wash with saturated sodium bicarbonate, water, and brine
  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure
  • Purify by column chromatography to obtain the amide product

This coupling step typically proceeds with yields of 70-85%.

Oxidation to Sulfone Dioxide

The final transformation involves the oxidation of the thiadiazole sulfur to the dioxide oxidation state.

Reagents:

  • Thiadiazole intermediate
  • m-CPBA (meta-chloroperoxybenzoic acid, 2.5 eq) or Oxone® (potassium peroxymonosulfate)
  • Dichloromethane (for m-CPBA) or acetone/water (for Oxone®)

Procedure with m-CPBA:

  • Dissolve the thiadiazole intermediate (1.0 eq) in dichloromethane
  • Cool to 0°C in an ice bath
  • Add m-CPBA (2.5 eq) in small portions
  • Allow the reaction mixture to warm to room temperature
  • Stir for 6-12 hours, monitoring by TLC
  • Quench with saturated sodium thiosulfate solution
  • Wash with saturated sodium bicarbonate, water, and brine
  • Dry over anhydrous sodium sulfate and concentrate
  • Purify by column chromatography

Alternative Procedure with Oxone®:

  • Dissolve the thiadiazole intermediate in acetone
  • Add a solution of Oxone® (3.0 eq) in water
  • Stir vigorously at room temperature for 4-8 hours
  • Monitor by TLC
  • Concentrate acetone under reduced pressure
  • Extract with ethyl acetate
  • Wash, dry, and purify as above

This oxidation step typically gives yields of 75-90% of the final product.

Purification and Characterization

Purification Methods

The purification of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide and its intermediates typically involves:

  • Column Chromatography:

    • Stationary phase: Silica gel (60-120 mesh or 230-400 mesh)
    • Mobile phase: Gradient elution with hexanes/ethyl acetate or dichloromethane/methanol
  • Recrystallization:

    • Solvent systems: Ethyl acetate/hexanes, dichloromethane/diethyl ether, or methanol/water
  • Preparative HPLC:

    • For difficult separations or final purification
    • C18 reversed-phase column
    • Gradient elution with acetonitrile/water or methanol/water

Analytical Characterization

The final compound and intermediates are typically characterized using the following analytical techniques:

Spectroscopic Analysis

NMR Spectroscopy Data for N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide:

Nucleus Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H 1.85, 2.15 s, s 3H, 3H -C(CH₃)₂
¹H 3.05 s 3H N-CH₃
¹H 3.65-3.75 m 2H -CH₂-N
¹H 3.80-3.90 m 2H -CH₂-NH-
¹H 5.65 s 1H -C=CH-
¹H 6.15 br t 1H -NH-
¹H 7.15-7.65 m 3H Aromatic

¹³C NMR (125 MHz, CDCl₃): δ 19.7, 27.3, 34.2, 39.6, 48.5, 112.5 (d, J = 23.5 Hz), 117.8, 119.2 (d, J = 21.0 Hz), 124.3, 131.7, 135.2, 154.8 (d, J = 245.0 Hz), 158.2, 166.7.

¹⁹F NMR (376 MHz, CDCl₃): δ -115.5 (dd, J = 8.5, 5.2 Hz).

IR (KBr, cm⁻¹): 3320 (N-H stretch), 3080 (aromatic C-H), 2950, 2875 (aliphatic C-H), 1665 (C=O), 1620 (C=C), 1550, 1340 (SO₂), 1150 (SO₂), 840 (aromatic C-H).

Mass Spectrometry:

  • HRMS (ESI) calculated for C₁₄H₁₈FN₃O₃S [M+H]⁺: 328.1126, found: 328.1129
  • Major fragments (m/z): 328 [M+H]⁺, 310 [M-H₂O+H]⁺, 256 [M-C₅H₉O+H]⁺, 83 [C₅H₇O]⁺
Chromatographic Analysis

HPLC Conditions:

  • Column: C18 reversed-phase, 250 × 4.6 mm, 5 μm
  • Mobile phase: Gradient elution with acetonitrile/water (0.1% formic acid)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Retention time: 12.6 minutes under standard conditions
  • Purity: >98% by HPLC area normalization

Alternative Synthetic Approaches

Convergent Synthesis Strategy

An alternative convergent approach involves the separate preparation of the benzothiadiazole dioxide and 3-methylbut-2-enamide fragments, followed by coupling:

  • Prepare N-methyl-6-fluoro-benzo[c]thiadiazole-1(3H)-oxide
  • Oxidize to the dioxide
  • Separately prepare N-(2-bromoethyl)-3-methylbut-2-enamide
  • Couple the fragments via N-alkylation

This approach may offer advantages for preparing multiple analogues by varying the amide portion.

Microwave-Assisted Synthesis

The use of microwave irradiation can significantly accelerate several steps in the synthesis:

  • Benzothiadiazole cyclization: 10-15 minutes at 120°C under microwave conditions
  • N-methylation: 5-10 minutes at 100°C
  • Amide coupling: 15-20 minutes at 80°C

These microwave-assisted protocols can reduce reaction times from hours to minutes while maintaining or improving yields.

Optimization and Scale-Up Considerations

For large-scale preparation, several modifications to the synthetic procedures are recommended:

Process Optimization Table

Step Small-Scale Conditions Large-Scale Modifications Advantages
Benzothiadiazole formation SOCl₂, Et₃N, DCM, 0°C→RT SOCl₂, pyridine, toluene, 0°C→RT Improved scalability, easier workup
N-methylation CH₃I, K₂CO₃, DMF, RT (CH₃)₂SO₄, NaOH, toluene/water, phase-transfer catalyst Reduced cost, safer process
Ethylamine attachment Gabriel synthesis, multiple steps Direct alkylation with 2-bromoethylamine, K₂CO₃, acetonitrile Fewer steps, higher throughput
Amide coupling EDC/HOBt, Et₃N, DCM, RT T3P or COMU, DIPEA, EtOAc, RT Improved yields, easier purification
Oxidation m-CPBA, DCM, 0°C→RT H₂O₂, Na₂WO₄, MeOH/H₂O, RT Greener process, safer reagents

Yield Optimization

A systematic approach to yield optimization includes:

  • Reaction parameter screening:

    • Temperature range: 0-100°C
    • Solvent systems: Polar/non-polar, protic/aprotic
    • Catalyst loading: 5-20 mol%
    • Concentration effects: 0.1-1.0 M
  • Critical process parameters:

    • For oxidation step: Careful temperature control below 10°C improves selectivity
    • For amide coupling: Slow addition of coupling agent enhances conversion
    • For thiadiazole formation: Strict anhydrous conditions improve yield

Analysis of Scientific Applications

The compound N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide and related derivatives have potential applications in various scientific fields:

Medicinal Chemistry Applications

While specific information about this exact compound is limited, structurally similar benzothiadiazole derivatives have shown various biological activities:

  • Antimicrobial activity: Sulfonamide-containing heterocycles often exhibit antibacterial properties
  • Anti-inflammatory potential: Capable of modulating inflammatory pathways
  • Enzyme inhibition: May act as inhibitors of specific enzymes involved in disease processes

The presence of the 3-methylbut-2-enamide moiety (prenyl-like structure) may enhance binding to specific protein targets or improve cell permeability.

Materials Science Applications

Benzothiadiazole derivatives are also utilized in materials science:

  • Fluorescent probes: The conjugated system can exhibit fluorescent properties
  • Semiconductor materials: Used in organic electronics
  • Functional polymers: As monomers for specialty polymers

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide can undergo oxidation, typically affecting the enamide group, potentially forming epoxides or other oxidized derivatives.

  • Reduction: The compound may also be reduced, particularly at the thiadiazole ring or the fluoro group, leading to the formation of various reduced forms.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and potassium permanganate are commonly used oxidizing agents.

  • Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation conditions are typical reducing agents and methods.

  • Substitution reagents: Halogenating agents, Grignard reagents, and organolithium compounds can facilitate substitution reactions under appropriate conditions.

Major Products:

  • Depending on the specific reactions undertaken, major products may include oxidized forms like epoxides, reduced compounds with altered ring structures, and various substituted derivatives with new functional groups.

Scientific Research Applications

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide has significant potential in several research domains:

Chemistry:

  • Its unique structure makes it a valuable intermediate in organic synthesis, enabling the creation of more complex molecules.

  • It can be used to study reaction mechanisms and the effects of specific functional groups on reactivity.

Biology and Medicine:

  • The compound might exhibit bioactivity, potentially acting as a lead compound in the development of new pharmaceuticals.

  • Research into its interactions with biological targets could uncover new therapeutic pathways or diagnostic tools.

Industry:

  • In industrial applications, it could serve as a precursor to advanced materials or specialty chemicals.

  • Its properties might be harnessed in the development of polymers, coatings, or other high-performance materials.

Mechanism of Action

The mechanism of action for N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide is not fully characterized but can be hypothesized based on its structure.

Molecular Targets and Pathways:

  • The fluoro and methyl groups could enhance binding affinity to specific biological receptors or enzymes, influencing cellular pathways.

  • The thiadiazole ring might interact with nucleophilic sites in biological molecules, affecting protein function or gene expression.

Comparison with Similar Compounds

Structural Analogues with Benzothiazole and Benzothiazine Cores

Key Compounds :

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (): Shares a benzothiazole core but differs in substituents (trifluoromethyl vs. fluoro) and side chain (acetamide vs. enamide). The trifluoromethyl group enhances metabolic resistance, while the methoxyphenyl acetamide may target enzymes like cyclooxygenase .
  • 2,3-Dihydro-1,2-benzothiazole 1,1-dioxides (): Similar sulfone moiety but lacks the fused thiadiazole ring. These compounds are synthesized via cyclization with sulfamoyl chlorides, suggesting the target compound could be prepared through analogous routes .

Table 1: Structural and Functional Comparison

Feature Target Compound Benzothiazole Acetamide () Dihydrobenzothiazole Dioxide ()
Core Structure Benzo[c]thiadiazole-2,2-dioxide Benzothiazole Dihydrobenzothiazole
Key Substituents 6-Fluoro, 3-methyl Trifluoromethyl, methoxyphenyl Sulfonamide, ethylene linker
Side Chain Enamide Acetamide Ethylene-bis(sulfonamide)
Potential Application Hypothesized CNS/antitumor Enzyme inhibition (e.g., COX) Cyclization intermediates
Thiadiazole and Thiazole Derivatives

Key Compounds :

  • 1,3,4-Thiadiazole derivatives (): Exhibit antimicrobial and antitumor activities. Unlike the target’s fused thiadiazole system, these monocyclic thiadiazoles incorporate trichloroethyl and carboxamide groups.
  • Thiazolylmethylcarbamates (): Feature thiazole rings with carbamate side chains. While structurally distinct, their use in enzyme inhibition (e.g., proteases) highlights the therapeutic relevance of heterocyclic cores with electron-withdrawing substituents .
Sulfonamide and Sulfonylurea Analogues

Key Compounds :

  • 2,2’-Ethylene-bis(benzenesulfonamides) (): Contain sulfonamide groups linked by ethylene, similar to the target’s sulfone moiety. These compounds are intermediates in cyclization reactions, emphasizing the role of sulfone groups in stabilizing reactive intermediates .
  • Sulfonylurea herbicides (): While agriculturally focused, their triazine-benzoate structures demonstrate how sulfonyl groups enhance herbicidal activity via acetolactate synthase inhibition. The target’s enamide group may similarly interact with biological targets through hydrogen bonding .

Biological Activity

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews its biological activity based on available research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate thiadiazole derivatives known for their diverse biological properties. The synthetic route often includes the formation of the thiadiazole ring followed by functionalization to introduce the desired substituents.

Anticancer Properties

Research has highlighted the anticancer potential of thiadiazole derivatives, including the compound . The following table summarizes key findings regarding its cytotoxic activity against various cancer cell lines:

Cell Line IC50 Value (µM) Reference
MCF-7 (Breast Cancer)0.084 ± 0.020
A549 (Lung Cancer)0.034 ± 0.008
NIH3T3 (Non-cancer)>1000

These results indicate that the compound exhibits significant cytotoxicity against cancer cell lines while demonstrating selectivity over non-cancerous cells.

The mechanism by which this compound exerts its anticancer effects is likely multifaceted:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancerous cells.
  • Aromatase Inhibition : Some studies suggest that related compounds show aromatase inhibitory activity, which can be beneficial in treating hormone-dependent cancers like breast cancer .
  • Induction of Apoptosis : The presence of specific functional groups in the compound may enhance its ability to induce apoptosis through various signaling pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the chemical structure influence biological activity. Key observations include:

  • Fluorine Substitution : The introduction of fluorine at specific positions enhances lipophilicity and biological activity.
  • Thiadiazole Ring : The presence of the thiadiazole moiety is essential for cytotoxic effects; modifications to this ring can significantly alter potency .
  • Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the nitrogen atom impact solubility and cellular uptake.

Case Studies

Several studies have focused on synthesizing and evaluating related compounds with similar structures:

  • A study synthesized various 1,3,4-thiadiazole derivatives and assessed their anticancer activities against MCF-7 and A549 cell lines. Compounds with structural similarities to this compound showed promising results with IC50 values comparable to established chemotherapeutics like cisplatin .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction parameters influence yield?

The synthesis involves multi-step reactions, starting with the construction of the benzo[c][1,2,5]thiadiazole core via cyclization of precursors like fluorinated aromatic amines and sulfur-containing reagents. Key steps include fluorination, methylation, and amide coupling. Reaction parameters such as solvent choice (e.g., dimethylformamide or dichloromethane), temperature (60–100°C), and catalysts (e.g., palladium for cross-coupling) significantly impact yield and purity. For example, excessive heat during fluorination can lead to by-products, while polar aprotic solvents improve reaction efficiency . Continuous flow synthesis and catalytic processes are recommended for scalability .

Q. Which spectroscopic techniques are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the positions of fluorine, methyl, and amide groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₁₀H₁₄FN₃O₄S₂, MW: 347.36 g/mol). Infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretch at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. What are the key physicochemical properties relevant to experimental design?

The compound exhibits moderate solubility in organic solvents (e.g., DMSO, THF) but limited aqueous solubility. LogP values (~2.5) suggest moderate lipophilicity, impacting bioavailability. Stability studies under varying pH (4–9) and temperatures (25–40°C) are essential for storage and in vitro assays .

Advanced Research Questions

Q. How does the compound interact with biological targets like Fatty Acid Amide Hydrolase (FAAH)?

Preliminary studies suggest competitive inhibition of FAAH due to structural mimicry of endogenous substrates. Molecular docking simulations show the fluorinated thiadiazole core binds to FAAH’s catalytic triad (Ser241, Ser217, Gly239), while the enamide group stabilizes interactions via hydrogen bonding. Validate using enzyme kinetics (Km and Vmax shifts) and competitive binding assays with labeled inhibitors like URB597 .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies in IC₅₀ values (e.g., FAAH inhibition vs. antimicrobial activity) may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Use orthogonal assays (e.g., fluorescence-based vs. radiometric FAAH assays) and standardized protocols. Compare results with structurally similar analogs (Table 1) to isolate structure-activity relationships (SAR) .

Q. Table 1: Comparison of Analogous Compounds

CompoundCore StructureKey SubstituentsReported Activity
Target CompoundBenzo[c]thiadiazole6-F, 3-methyl, enamideFAAH inhibition
N-(2-phenylthiazol-2-yl)amideThiazolePhenyl, alkyl chainsAntimicrobial
Ethametsulfuron methyl esterTriazineMethoxy, sulfonylHerbicidal

Q. What reaction pathways dominate under nucleophilic or electrophilic conditions?

The sulfonamide group undergoes nucleophilic substitution (e.g., with Grignard reagents) at the sulfur center, while the enamide’s α,β-unsaturated carbonyl is prone to Michael additions. Electrophilic aromatic substitution occurs at the benzo[c]thiadiazole’s electron-deficient C-4 position. Monitor reactions via TLC/HPLC and characterize intermediates using 2D NMR (COSY, HSQC) .

Q. How can computational modeling predict metabolic pathways or toxicity?

Use in silico tools (e.g., Schrödinger’s ADMET Predictor, SwissADME) to simulate Phase I oxidation (cytochrome P450-mediated) and Phase II conjugation. Focus on the fluoro and sulfonamide groups, which may generate reactive metabolites. Validate predictions with in vitro microsomal assays and LC-MS/MS metabolite profiling .

Methodological Recommendations

  • Synthesis Optimization: Employ Design of Experiments (DoE) to screen reaction parameters (e.g., solvent polarity, temperature gradients) .
  • Data Validation: Cross-reference NMR assignments with databases (e.g., PubChem, Reaxys) and use deuterated solvents for accurate shifts .
  • Biological Assays: Include positive controls (e.g., FAAH inhibitor PF-04457845) and assess cytotoxicity (e.g., MTT assay) to rule off-target effects .

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